molecular formula C8H7NO3 B1253041 2-(2-Nitrophenyl)oxirane CAS No. 39830-70-1

2-(2-Nitrophenyl)oxirane

Cat. No. B1253041
CAS RN: 39830-70-1
M. Wt: 165.15 g/mol
InChI Key: KYHJWLAPKITUMU-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)oxirane is a type of oxirane, which is one of the most versatile classes of organic compounds available to the synthetic chemist . It can be prepared by a wide variety of methods . One of the most frequently used atom economical reactions of oxiranes is their rearrangement to carbonyl compounds .


Synthesis Analysis

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence has been developed . The methodology is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides from (3-(2-nitrophenyl)oxiran-2-yl)(aryl)methanones .


Molecular Structure Analysis

The molecular formula of 2-(2-Nitrophenyl)oxirane is C8H7NO3 and its molecular weight is 165.15 g/mol .


Chemical Reactions Analysis

The most frequently used atom economical reactions of oxiranes is their rearrangement to carbonyl compounds . For trisubstituted oxiranes two types of rearrangements are possible depending on the migration pathways following the Lewis acid promoted C–O bond cleavage .


Physical And Chemical Properties Analysis

2-(2-Nitrophenyl)oxirane is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .

Scientific Research Applications

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides using 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This method is significant for producing anthranilic acid derivatives and oxalamides, which have various applications in organic chemistry (Mamedov et al., 2016).

Preparation of α-Substituted S-Phenylthio Esters

2-Nitro-2-phenylthio oxiranes, prepared by nucleophilic epoxidation, can react with heteroatomic nucleophiles to yield α-substituted S-phenylthio esters. These compounds have potential applications in organic synthesis and material science (Ashwell, Jackson, & Kirk, 1990).

Crystallography of Chalcone Epoxides Derivatives

Investigations into the structures of diasteromeric chalcone epoxides derivatives using NMR spectroscopy and X-ray diffraction have been conducted. Understanding these structures is vital for applications in material science and pharmaceutical research (Obregón-Mendoza et al., 2014).

Electrophilic Additions Controlled by Epoxide Functions

Research on regioselective electrophilic additions of bicyclo[2.2.n]alk-2-enes controlled by remote epoxide functions has provided insights valuable for synthetic chemistry, especially in the design of regioselective reactions (Claret, Carrupt, & Vogel, 1987).

Mechanism of Action

The rearrangement of 2-(2-Nitrophenyl)oxirane with hydride or the alkyl/aryl migration would lead to ketone or aldehyde, respectively . These functional groups promote an intramolecular condensation (cyclization) of intermediate ketone or aldehyde formed as a result of the above two transformations .

Safety and Hazards

2-(2-Nitrophenyl)oxirane is harmful if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink or smoke when using this product . In case of contact with skin or eyes, rinse with plenty of water . If swallowed, call a poison center or doctor .

Future Directions

The formation of 3-(2-nitrophenyl)pyruvic acid and its amide and ester derivatives – key compounds for the Reissert indole synthesis – was achieved under various reaction conditions via the acid catalyzed hydrolysis of 5-(2-nitrobenzyliden)-2,2-dimethyl-1,3-oxazolidin-4-one, which is readily available from 3-(2-nitrophenyl)oxirane-2-carboxamide . This work may become valuable for further transformations involving these building blocks .

properties

IUPAC Name

2-(2-nitrophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-9(11)7-4-2-1-3-6(7)8-5-12-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHJWLAPKITUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505752
Record name 2-(2-Nitrophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39830-70-1
Record name 2-(2-Nitrophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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